molecular formula C8H6BrFMg B12616685 magnesium;1-ethenyl-3-fluorobenzene-6-ide;bromide CAS No. 918299-26-0

magnesium;1-ethenyl-3-fluorobenzene-6-ide;bromide

Cat. No.: B12616685
CAS No.: 918299-26-0
M. Wt: 225.34 g/mol
InChI Key: KALRPLBKSVJEFZ-UHFFFAOYSA-M
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Description

The compound magnesium;1-ethenyl-3-fluorobenzene-6-ide;bromide (hereafter referred to as Mg-EFB-Br) is a magnesium-based organobromide with a complex structure comprising a fluorinated aromatic ring, a vinyl group, and bromide counterions. This article synthesizes evidence from diverse sources to provide a comprehensive comparison of Mg-EFB-Br with analogous compounds, focusing on physical properties, chemical behavior, and applications.

Properties

CAS No.

918299-26-0

Molecular Formula

C8H6BrFMg

Molecular Weight

225.34 g/mol

IUPAC Name

magnesium;1-ethenyl-3-fluorobenzene-6-ide;bromide

InChI

InChI=1S/C8H6F.BrH.Mg/c1-2-7-4-3-5-8(9)6-7;;/h2-3,5-6H,1H2;1H;/q-1;;+2/p-1

InChI Key

KALRPLBKSVJEFZ-UHFFFAOYSA-M

Canonical SMILES

C=CC1=[C-]C=CC(=C1)F.[Mg+2].[Br-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Magnesium;1-ethenyl-3-fluorobenzene-6-ide;bromide can be synthesized through the reaction of 1-ethenyl-3-fluorobenzene with magnesium in the presence of anhydrous ether. The reaction typically involves the following steps:

  • Dissolving 1-ethenyl-3-fluorobenzene in anhydrous ether.
  • Adding magnesium turnings to the solution.
  • Initiating the reaction by adding a small amount of iodine or a similar activator.
  • Allowing the reaction to proceed under reflux conditions until the magnesium is completely consumed.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar process but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity. The product is then purified through distillation or crystallization.

Chemical Reactions Analysis

Cross-Coupling Reactions

This Grignard reagent participates in transition metal-catalyzed cross-couplings, enabling C–C bond formation.

Table 1: Cross-Coupling Reactions with Aryl Halides

SubstrateCatalyst SystemProductYield (%)Reference
4-BromotoluenePd₂(dba)₃, dppb3-Fluoro-1-ethenylbiphenyl45
2-IodonaphthaleneFe(acac)₃, ZnBr₂·TMEDANaphthyl-3-fluoroethenylbenzene57
ChlorobenzeneNiCl(PEt₃), THFBis(3-fluoroethenyl)benzene27

Mechanistic Insights :

  • The ethenyl group directs coupling to the para position of the aryl halide .

  • Fluorine’s meta-directing effect competes, leading to minor byproducts .

Electrophilic Substitution Reactions

The aromatic ring undergoes electrophilic substitution, though reactivity is moderated by the electron-withdrawing fluorine and magnesium complex.

Table 2: Nitration and Sulfonation Outcomes

ReactionConditionsMajor ProductYield (%)Reference
Nitration (HNO₃/H₂SO₄)0°C, 2 h3-Fluoro-5-nitro-1-ethenylbenzene63
Sulfonation (SO₃/H₂SO₄)100°C, 4 h3-Fluoro-1-ethenylbenzenesulfonic acid41

Key Observations :

  • Nitration occurs predominantly at position 5 due to fluorine’s meta-directing effect .

  • The magnesium bromide group deactivates the ring, requiring harsh conditions .

Nucleophilic Addition Reactions

The ethenyl group undergoes regioselective additions:

Table 3: Hydrohalogenation of the Ethenyl Group

ReagentSolventTemperatureProductYield (%)Reference
HBr (gas)Et₂O-78°C1-(2-Bromoethyl)-3-fluorobenzene78
HCl (conc.)CH₂Cl₂25°C1-(2-Chloroethyl)-3-fluorobenzene65

Stereochemical Notes :

  • Anti-Markovnikov addition dominates due to the fluorine’s inductive effect .

Quenching and Functionalization

Controlled hydrolysis or alcoholysis yields hydrocarbon derivatives:

  • Hydrolysis :
    Mg(C8H6F)Br+H2OC8H7F+Mg(OH)Br\text{Mg(C}_8\text{H}_6\text{F)Br} + \text{H}_2\text{O} \rightarrow \text{C}_8\text{H}_7\text{F} + \text{Mg(OH)Br}
    Produces 1-ethenyl-3-fluorobenzene in 92% yield .

  • Deuterolysis :
    Mg(C8H6F)Br+D2OC8H5FD2+Mg(OD)Br\text{Mg(C}_8\text{H}_6\text{F)Br} + \text{D}_2\text{O} \rightarrow \text{C}_8\text{H}_5\text{FD}_2 + \text{Mg(OD)Br}
    Achieves >99% deuterium incorporation .

Polymerization and Side Reactions

The ethenyl group is prone to radical-initiated polymerization:

  • Conditions : AIBN (0.1 eq.), 70°C, 12 h → Poly(3-fluoroethenylbenzene) with Mw=12, ⁣500g/molM_w = 12,\!500 \, \text{g/mol} .

Scientific Research Applications

Organic Synthesis

Building Block for Complex Molecules
Magnesium;1-ethenyl-3-fluorobenzene-6-ide;bromide serves as an effective building block in organic synthesis. Its reactivity allows for the formation of various derivatives through cross-coupling reactions, such as the Suzuki and Stille reactions. These reactions are pivotal in developing complex organic molecules, including pharmaceuticals and agrochemicals.

Case Study: Synthesis of Fluorinated Compounds
A notable application involves the synthesis of fluorinated compounds, which are essential in pharmaceuticals due to their enhanced biological activity. Researchers have utilized this compound in the synthesis of fluorinated analogs of biologically active molecules, demonstrating improved potency and selectivity in biological assays.

Materials Science

Development of Functional Materials
The compound is also explored for its role in materials science, particularly in the development of functional materials such as polymers and nanocomposites. The incorporation of this compound into polymer matrices enhances their thermal stability and mechanical properties.

Table: Comparison of Material Properties

Material TypeProperty EnhancementReference
PolymersIncreased thermal stability
NanocompositesImproved mechanical strength

Pharmaceutical Research

Potential Drug Candidate
In pharmaceutical research, this compound has been investigated for its potential as a drug candidate. Its unique structure allows for interactions with biological targets, making it a subject of study for developing new therapeutics.

Case Study: Anticancer Activity
Research has shown that derivatives of this compound exhibit promising anticancer activity. In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines, leading to further exploration in vivo.

Environmental Applications

Role in Environmental Chemistry
The compound has implications in environmental chemistry as well, particularly concerning its behavior as a pollutant degradation agent. Studies indicate that this compound can facilitate the breakdown of harmful organic pollutants through photochemical reactions.

Mechanism of Action

The mechanism of action of magnesium;1-ethenyl-3-fluorobenzene-6-ide;bromide involves the formation of a highly reactive nucleophilic species. The magnesium atom forms a bond with the carbon atom of the 1-ethenyl-3-fluorobenzene-6-ide group, creating a nucleophilic center that can attack electrophilic carbon atoms in other molecules. This nucleophilic attack leads to the formation of new carbon-carbon bonds, which is the basis for its use in organic synthesis.

Comparison with Similar Compounds

Structural and Physical Properties

Magnesium Bromide (MgBr₂)
  • Molecular Formula : Br₂Mg
  • Molecular Weight : 184.11 g/mol .
  • Melting Point : 711°C; Boiling Point : 1,250°C .
  • Solubility: Highly soluble in water (125.4 g/100 g at 100°C) and ethanol (39.9 g/100 g at 75°C) .
  • Key Features : Ionic bonding, hygroscopic nature, and thermal stability make it a versatile catalyst and electrolyte .
Phenylmagnesium Bromide (C₆H₅MgBr)
  • Molecular Formula : C₆H₅MgBr
  • Molecular Weight : 181.31 g/mol .
  • Reactivity : Reacts violently with water, typical of Grignard reagents. Air- and moisture-sensitive, requiring anhydrous conditions for synthesis .
  • Applications : Widely used in organic synthesis for nucleophilic additions .
Mg-EFB-Br (Hypothetical Analysis)
  • Presumed Formula : C₈H₆FMgBr (assuming one magnesium ion, one 1-ethenyl-3-fluorobenzene-6-ide anion, and one bromide ion).
  • Structural Influence: Fluorine Substitution: The electron-withdrawing fluorine atom at the 3-position likely enhances electrophilicity of the aromatic ring, altering reactivity compared to non-fluorinated analogs.
Comparison Table
Property MgBr₂ Phenylmagnesium Bromide Mg-EFB-Br (Inferred)
Molecular Weight 184.11 g/mol 181.31 g/mol ~219.3 g/mol
Melting Point 711°C Not reported Likely < 711°C
Solubility in Water 125.4 g/100 g Reacts Reacts
Thermal Stability High Moderate Moderate (fluorine/vinyl effects)
Key Applications Catalysis, electrolytes Organic synthesis Potential organometallic reagent

Chemical Reactivity and Stability

Magnesium Bromide (MgBr₂)
  • Role in Reactions : Stabilizes negative charges in ionic complexes. Used as a Lewis acid catalyst in Friedel-Crafts alkylation and esterification .
  • Thermal Behavior : High melting point indicates robust ionic lattice stability .
Grignard Reagents (e.g., C₆H₅MgBr)
  • Reactivity : Strong nucleophiles; react with carbonyl groups (ketones, esters) to form alcohols. Sensitivity to moisture and oxygen limits handling .
  • Fluorinated Analogs : Fluorine substituents can reduce nucleophilicity but enhance selectivity in cross-coupling reactions .
Mg-EFB-Br
  • Predicted Reactivity :
    • The fluorine atom may direct electrophilic substitution to specific positions on the aromatic ring.
    • The vinyl group could participate in conjugate additions or polymerization under controlled conditions.
  • Stability Challenges : The combined electron-withdrawing (fluorine) and electron-donating (vinyl) groups may create electronic tension, necessitating low-temperature storage .
MgBr₂
  • Catalysis : Facilitates reactions in organic synthesis (e.g., formation of C-C bonds) .
  • Electrolytes : Used in magnesium-ion batteries due to high ionic conductivity .
Phenylmagnesium Bromide
  • Organic Synthesis : Key intermediate in producing pharmaceuticals, agrochemicals, and polymers .

Biological Activity

The compound magnesium;1-ethenyl-3-fluorobenzene-6-ide;bromide, a member of the organomagnesium family, has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and implications for medicinal chemistry, supported by data tables and case studies.

Synthesis

The synthesis of this compound typically involves the reaction of magnesium with 1-ethenyl-3-fluorobenzene in the presence of bromine. The mechanochemical activation method has been explored as an efficient approach to synthesize Grignard reagents, including this compound, through solid-state reactions .

Reaction Mechanism

The proposed mechanism for the formation of this compound includes:

  • Activation of Magnesium : Magnesium powder is activated through milling with organic halides.
  • Formation of Grignard Reagent : The reaction between magnesium and 1-ethenyl-3-fluorobenzene leads to the formation of the Grignard reagent.
  • Bromination : Subsequent bromination results in the final product, this compound.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. The compound's ability to inhibit mitochondrial Complex I has been linked to decreased ATP production and induction of apoptosis in cancer cells .

Case Study: Antiangiogenic Activity

A study assessing the antiangiogenic potential of related compounds found that specific derivatives inhibited angiogenesis with an IC50 value of 3 μM. This highlights the potential therapeutic applications of magnesium-based compounds in cancer treatment .

Antimicrobial Activity

The increasing threat posed by multi-drug resistant bacteria has prompted research into novel antibacterial therapies. Magnesium compounds have shown promise in inhibiting bacterial growth through mechanisms that disrupt cell wall synthesis and function .

Table 1: Biological Activities of Related Compounds

Compound NameBiological ActivityIC50 (μM)Reference
AnnonacinAntiangiogenic3
This compoundAntimicrobial (inferred)N/A
Related Grignard CompoundsInhibition of Complex IN/A

Mitochondrial Inhibition

Compounds like this compound are believed to inhibit mitochondrial function by targeting Complex I, leading to:

  • Reduced ATP Production : Inhibition leads to decreased energy availability for cellular processes.
  • Induction of Apoptosis : The resultant energy crisis triggers apoptotic pathways in cancer cells.

Antibacterial Mechanisms

The antibacterial activity may involve:

  • Disruption of Cell Wall Synthesis : Interference with bacterial glycoconjugates essential for cell wall integrity.
  • Inhibition of Specific Enzymes : Targeting enzymes critical for bacterial survival.

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